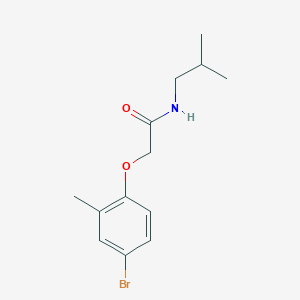![molecular formula C21H27N3O3S B297161 N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B297161.png)
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This results in increased activity in the reward pathway and the mesolimbic system, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and dry mouth. It has also been shown to have effects on the immune system, including increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, its effects on the central nervous system make it a useful tool for studying neurotransmitter systems and their role in behavior. However, one limitation is that its effects on the immune system may confound research results in certain contexts.
Orientations Futures
There are a number of potential future directions for research on N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide. One area of interest is its potential therapeutic applications in treating neurodegenerative diseases. Additionally, further research on its effects on the immune system may provide insights into the role of inflammation in neurological disorders. Finally, more research is needed to understand the long-term effects of N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide use and potential risks associated with its use as a recreational drug.
Méthodes De Synthèse
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting benzylpiperazine with ethyl 2-chloroacetate and then with methanesulfonamide. The final product is obtained after purification through crystallization or chromatography.
Applications De Recherche Scientifique
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including increasing dopamine and serotonin levels, which are neurotransmitters involved in mood regulation and reward processing. N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has also been studied for its potential use in treating neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C21H27N3O3S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H27N3O3S/c1-28(26,27)24(17-20-10-6-3-7-11-20)18-21(25)23-14-12-22(13-15-23)16-19-8-4-2-5-9-19/h2-11H,12-18H2,1H3 |
Clé InChI |
PEEJQCZGHAHPFG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)




